
1-(3-methoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine
説明
1-(3-methoxyphenyl)-4-(1-methyl-4-piperidinyl)piperazine, commonly known as MeOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MeOPP belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
MeOPP acts as a partial agonist at the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This leads to a decrease in the firing rate of serotonergic neurons, which in turn leads to an increase in the release of serotonin in certain brain regions. MeOPP also inhibits the reuptake of dopamine by the dopamine transporter, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
MeOPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin in certain brain regions, which can lead to a decrease in anxiety and stress. MeOPP has also been found to increase dopamine levels in the brain, which can lead to an increase in motivation and reward-seeking behavior. However, the exact mechanisms by which MeOPP produces these effects are not fully understood and require further research.
実験室実験の利点と制限
MeOPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor and the dopamine transporter. However, MeOPP has some limitations, including its relatively short half-life and the fact that it can only be administered through injection. These limitations make it difficult to study the long-term effects of MeOPP and its potential applications in humans.
将来の方向性
There are several future directions in the research of MeOPP. One direction is the development of new drugs based on MeOPP for the treatment of depression, anxiety, and addiction. Another direction is the study of the long-term effects of MeOPP and its potential applications in humans. Additionally, further research is needed to fully understand the mechanisms by which MeOPP produces its biochemical and physiological effects.
科学的研究の応用
MeOPP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have an affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. MeOPP has also been found to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make MeOPP a promising candidate for the development of new drugs for the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-18-8-6-15(7-9-18)19-10-12-20(13-11-19)16-4-3-5-17(14-16)21-2/h3-5,14-15H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGPAJENJZUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



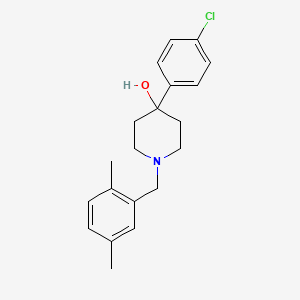
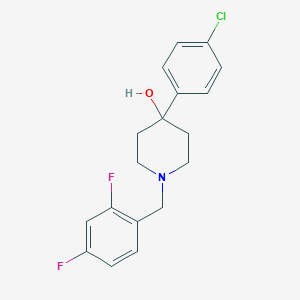

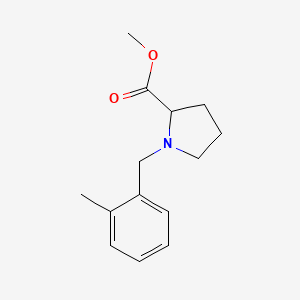
![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3850011.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B3850013.png)
![3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B3850017.png)
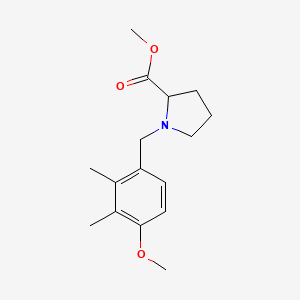
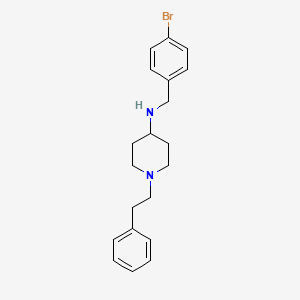
![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)

![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850068.png)